molecular formula C17H14FN3O4 B2467935 2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 315234-71-0

2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B2467935
CAS No.: 315234-71-0
M. Wt: 343.314
InChI Key: KCXADROKGXQEOT-UHFFFAOYSA-N
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Description

The compound 2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a pyran-4-one derivative featuring a fluorophenyl group, a pyrimidinylamino substituent, and a hydroxymethyl side chain. Its molecular formula is C₁₇H₁₆FN₃O₄, with a molecular weight of 345.33 g/mol.

Properties

IUPAC Name

2-[(4-fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-11-4-2-10(3-5-11)14(21-17-19-6-1-7-20-17)16-15(24)13(23)8-12(9-22)25-16/h1-8,14,22,24H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXADROKGXQEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(C2=CC=C(C=C2)F)C3=C(C(=O)C=C(O3)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound’s pyran-4-one core distinguishes it from pyrimidinone-based analogs (e.g., ), which may influence electronic properties and binding affinities.

The fluorophenyl moiety is conserved across multiple compounds, suggesting its role in enhancing lipophilicity and target binding via π-π stacking or hydrophobic interactions.

The hydroxymethyl group may confer antioxidant activity, as seen in similar furanose-pyrimidine hybrids ().

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s hydroxyl groups likely improve solubility in polar solvents compared to analogs with methoxy or methyl groups (e.g., ).
  • Metabolic Stability : Fluorination typically reduces metabolic degradation, as observed in HCV inhibitors (), suggesting enhanced stability for the target molecule.

Biological Activity

The compound 2-[(4-fluorophenyl)[(pyrimidin-2-yl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one , also known as 8-quinolinol derivative , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C20H15FN4O
  • Molecular Weight : 346.4 g/mol
  • IUPAC Name : 7-[(4-fluorophenyl)(pyrimidin-2-ylamino)methyl]quinolin-8-ol
  • CAS Number : 308294-73-7

Biological Activity Overview

The biological activity of this compound is attributed to its ability to interact with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of 4H-pyran compounds exhibit notable antimicrobial properties. A study assessed the activity of similar compounds against Mycobacterium bovis (BCG), revealing that many synthesized derivatives showed promising results against this pathogen . The mechanism involves disruption of bacterial DNA replication, primarily through inhibition of DNA gyrase.

Anticancer Properties

The compound has been evaluated for its anticancer potential. It demonstrates the ability to inhibit growth in various cancer cell lines by targeting specific receptors involved in cell proliferation. The presence of the pyrimidinylamino group enhances its specificity and effectiveness against cancer cells.

Enzyme Inhibition

One of the key mechanisms of action involves the inhibition of enzymes critical for cellular processes. The compound has been shown to inhibit certain kinases and phosphatases, which are vital in signaling pathways related to cancer progression and microbial resistance .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Antimicrobial Evaluation Antimicrobial ActivityDemonstrated good activity against Mycobacterium bovis; effective at low concentrations .
Anticancer Activity Assessment Cancer Cell LinesInhibitory effects on growth observed in multiple cancer lines; mechanism linked to receptor binding.
Enzyme Inhibition Studies Enzymatic ActivitySignificant inhibition of enzyme activity noted, impacting cellular signaling pathways .

The interaction of this compound with target molecules leads to:

  • Disruption of DNA replication in bacteria via DNA gyrase inhibition.
  • Inhibition of cell proliferation in cancer cells through receptor antagonism.
  • Blocking enzymatic activity critical for various metabolic processes.

Q & A

Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of fluorinated pyranone derivatives often involves cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling (using tetrakis(triphenylphosphine)palladium(0)) with fluorophenylboronic acid derivatives has been demonstrated to introduce fluorinated aryl groups efficiently . Key parameters include:

  • Catalyst loading : 1-5 mol% Pd(0) to minimize side reactions.
  • Solvent system : 1,4-dioxane/water (3:1 v/v) at 100°C to ensure solubility and reactivity.
  • Base selection : Sodium carbonate (pH 10) to stabilize intermediates and enhance coupling efficiency.
    Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the target compound with >95% purity.

Advanced Research Question: What analytical techniques are most effective for characterizing the stereochemistry and hydrogen-bonding interactions in this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves intramolecular hydrogen bonds (e.g., N–H⋯N or O–H⋯O) and dihedral angles between aromatic rings. For example, SCXRD revealed a 12.8° twist between the pyrimidine ring and a fluorophenyl group in a structurally analogous compound .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR with 2D techniques (COSY, NOESY) can confirm stereochemistry. Fluorine-19 NMR is critical for verifying fluorophenyl group orientation.
  • Density Functional Theory (DFT) : Computational modeling validates experimental data by predicting bond angles, torsion angles, and hydrogen-bond networks .

Basic Research Question: What structural features of this compound suggest potential biological activity?

Methodological Answer:

  • Fluorophenyl group : Enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Pyrimidine-2-ylamino moiety : A known pharmacophore in kinase inhibitors and antimicrobial agents .
  • Hydroxy and hydroxymethyl groups : Facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) .
    Comparative studies of pyranone derivatives show that fluorination at the 4-position increases bioactivity by 30-50% compared to non-fluorinated analogs .

Advanced Research Question: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results.
  • Solubility optimization : Test the compound in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives due to aggregation .
  • Dose-response curves : Perform 8-point dilution series (0.1 nM–100 µM) to identify IC50/EC50 values and rule out off-target effects.
    For example, discrepancies in antimicrobial activity between agar diffusion and microbroth dilution assays may arise from diffusion limitations, requiring orthogonal validation via time-kill kinetics .

Basic Research Question: What computational tools are recommended for predicting the environmental fate of this compound?

Methodological Answer:

  • EPI Suite : Estimates biodegradation half-life and bioaccumulation potential using QSAR models.
  • Molecular docking (AutoDock Vina) : Predicts binding affinity to environmental receptors (e.g., soil organic matter or aquatic enzymes) .
  • ADMET Predictor : Evaluates toxicity endpoints (e.g., LC50 for aquatic organisms) based on structural descriptors .
    Data from these tools should be cross-validated with experimental hydrolysis studies (pH 5–9, 25–50°C) to assess stability under environmental conditions.

Advanced Research Question: How can researchers design derivatives to improve target selectivity while minimizing toxicity?

Methodological Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyranone 6-position to enhance selectivity for ATP-binding pockets .
  • Isosteric replacement : Replace the hydroxymethyl group with a sulfonamide to reduce off-target interactions (see comparative data in ).
  • In silico toxicity screening : Use ProTox-II to predict hepatotoxicity and mutagenicity before synthesis .
    For example, replacing a methyl group with a methoxy group in a pyrimidine analog reduced cytotoxicity by 40% while maintaining target affinity .

Basic Research Question: What experimental design principles apply to studying the compound’s antioxidant activity?

Methodological Answer:

  • Positive controls : Include ascorbic acid or Trolox in DPPH/ABTS radical scavenging assays.
  • Dose optimization : Test concentrations from 1–100 µM to avoid pro-oxidant effects at higher doses.
  • Statistical design : Use a randomized block design with triplicate measurements to account for batch variability (see for split-plot methodology).
    Data analysis should include ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05).

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